molecular formula C8H9BF2O2 B14027709 (2-Ethyl-3,4-difluorophenyl)boronic acid

(2-Ethyl-3,4-difluorophenyl)boronic acid

Cat. No.: B14027709
M. Wt: 185.97 g/mol
InChI Key: LVBOABJFLUKUTL-UHFFFAOYSA-N
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Description

(2-Ethyl-3,4-difluorophenyl)boronic acid: is an organoboron compound that contains a boronic acid functional group attached to a difluorophenyl ring with an ethyl substituent. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroboration: One common method to prepare (2-Ethyl-3,4-difluorophenyl)boronic acid is through hydroboration. This involves the addition of a borane (BH3) to an alkene or alkyne, followed by oxidation to yield the boronic acid.

    Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration or Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-Ethyl-3,4-difluorophenyl)boronic acid can undergo oxidation to form the corresponding phenol.

    Reduction: It can be reduced to form the corresponding borane.

    Substitution: This compound can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products:

Scientific Research Applications

Chemistry:

    Cross-Coupling Reactions: Widely used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Synthesis of Complex Molecules: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development:

Industry:

Mechanism of Action

The primary mechanism by which (2-Ethyl-3,4-difluorophenyl)boronic acid exerts its effects is through its ability to form stable carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. This involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form the desired product. The boronic acid functional group acts as a Lewis acid, facilitating the formation of these bonds .

Comparison with Similar Compounds

  • 3,4-Difluorophenylboronic acid
  • 2,4-Difluorophenylboronic acid
  • 3,5-Difluorophenylboronic acid

Comparison:

Properties

Molecular Formula

C8H9BF2O2

Molecular Weight

185.97 g/mol

IUPAC Name

(2-ethyl-3,4-difluorophenyl)boronic acid

InChI

InChI=1S/C8H9BF2O2/c1-2-5-6(9(12)13)3-4-7(10)8(5)11/h3-4,12-13H,2H2,1H3

InChI Key

LVBOABJFLUKUTL-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)F)F)CC)(O)O

Origin of Product

United States

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